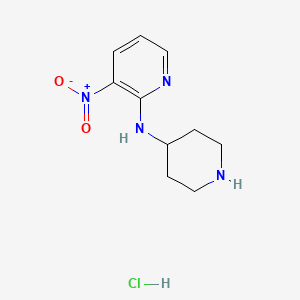

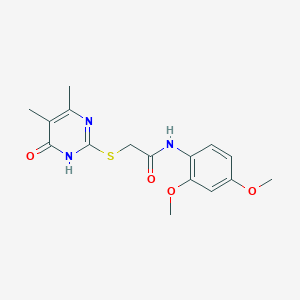

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Vue d'ensemble

Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed by studying the intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

- The compound’s arrangement within layered structures has been studied using molecular simulation methods. Researchers investigated how it interacts with zirconium 4-sulfophenylphosphonate layers, revealing a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. Calculated dipole moments suggest potential use in non-linear optics .

- Researchers have explored the synthesis of novel derivatives containing the pyridin-2-yl moiety. These derivatives exhibit anti-fibrosis activity, making them promising candidates for drug development .

- The compound has been utilized in one-pot functionalization of unsaturated intermediates, streamlining synthetic processes that typically require multiple steps .

- Intercalation of push–pull chromophores (such as this compound) into layered inorganic hosts has been investigated. These host materials can potentially transfer optical nonlinearity from the molecular level to macroscopic electro-optic activity .

- Researchers have employed computational methods to understand the arrangement of this compound and its derivatives within host structures. Insights gained from these studies contribute to crystal engineering and material design .

Nonlinear Optics and Electro-Optic Materials

Organic Synthesis and Medicinal Chemistry

Chemodivergent Synthesis

Layered Inorganic Host Materials

Computational Chemistry and Crystal Engineering

Orientations Futures

The future directions for the study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride could include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, more research is needed to understand the specific mechanism of action, physical and chemical properties, and safety and hazards of this compound.

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .

Pharmacokinetics

It’s important to note that the compound’s storage recommendation is in an inert atmosphere at room temperature .

Result of Action

The compound and its derivatives have been studied for their potential use in non-linear optics .

Action Environment

It’s worth noting that the compound and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .

Propriétés

IUPAC Name |

3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPZCQJRCXFOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)